molecular formula C15H14N4O2 B2887308 4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile CAS No. 1436121-79-7

4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile

Cat. No. B2887308
CAS RN: 1436121-79-7
M. Wt: 282.303
InChI Key: HDKCCAHBDJKERH-UHFFFAOYSA-N
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Description

4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development.

Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles, containing a 2-phthalimidoethyl or 3-phthalimidopropyl substituent at position 2 of the oxazole ring, includes reactions involving morpholine derivatives. These synthetic pathways explore the chemical reactivity and potential for creating novel compounds with varying properties for further research applications (Chumachenko et al., 2011).

Photophysical Properties

  • Research into the photophysical characterization of morpholine derivatives, including absorption and emission spectra analysis, provides insights into their potential applications in materials science, especially in the development of optical materials and sensors. For instance, a study on 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine emphasizes the analysis of its geometric structure and its implications for optical properties (Chin et al., 2010).

Organic Light Emitting Diodes (OLEDs)

  • Morpholine derivatives have been explored for their electroluminescent properties in the development of organic light-emitting diodes (OLEDs). The design and synthesis of Ir(III) complexes with ancillary ligands based on morpholine and imidazole structures demonstrate their high photoluminescence quantum yields and thermal stability, making them suitable for both wet- and dry-process OLED fabrication (Sarada et al., 2016).

Catalysis

  • Morpholine compounds have been used as ligands in catalysis research, contributing to the development of efficient catalytic systems for carbon-sulfur coupling reactions. This research highlights the potential of these compounds in facilitating a variety of chemical transformations, important for pharmaceutical synthesis and material science (Farmer et al., 2014).

Mesogenic Properties

  • Compounds containing morpholine and imidazole moieties have been investigated for their liquid-crystalline properties. Research on creating high coordination number metallomesogens by decoupling complex-forming and mesogenic groups opens new avenues in materials science, particularly for applications in displays and optical devices (Cardinaels et al., 2005).

properties

IUPAC Name

4-(4-imidazol-1-ylbenzoyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c16-9-14-10-21-8-7-19(14)15(20)12-1-3-13(4-2-12)18-6-5-17-11-18/h1-6,11,14H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKCCAHBDJKERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC=C(C=C2)N3C=CN=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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